

fosinopril sodium stability indicating assay methods

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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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Analytical Methods for Fosinopril Sodium Stability

The table below summarizes the core parameters of developed chromatographic methods for **Fosinopril Sodium** and its related compounds.

| Method & Analyte | Stationary Phase | Mobile Phase | Detection | Key Application / Note | Reference |
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| **RP-HPLC (Bulk Drug) Fosinopril Sodium** | C18 Column (250 mm x 4.6 mm, 5 µm) | Methanol:Water (0.1% OPA, pH 3.3) (70:30) | UV 267 nm | Linear (10-50 µg/mL), R² = 0.999; Validated per ICH guidelines [1] | | | **RP-HPLC (Plasma) Fosinoprilat** | Bakerbond ENV (150 mm x 4.6 mm, 5 µm) | Microemulsion* (pH 2.8) | UV 220 nm | Direct injection of diluted plasma; Validated for patient plasma samples [2] | | | **LC-MS (Impurities) Fosinopril Sodium & Degradants** | C18 Column | Methanol / Ammonium Acetate Buffer | MS (APCI) | Optimized via Experimental Design & Neural Networks; Identifies degradation products [3] | | | **LC-MS/TOF (Degradants) Degradation Products** | C18 Column | Acetonitrile / Ammonium Formate Buffer | MS/TOF | Characterized seven degradation products under stress conditions [4] | |

*Microemulsion composition: 1.0% diisopropyl ether, 2.0% SDS, 6.0% n-propanol, 91.0% aqueous 25 mM disodium hydrogen phosphate.

Detailed Experimental Protocols

Protocol 1: RP-HPLC Method for Bulk Drug Analysis [1]

This method is suitable for the routine analysis of **Fosinopril Sodium** in bulk drug substance.

- **Chromatographic Conditions**

- **Column:** Agilent C18 Analytical Column (5 μm , 250 mm \times 4.6 mm)
- **Mobile Phase:** Methanol and Water (0.1% Orthophosphoric Acid, pH adjusted to 3.3) in a ratio of 70:30 (v/v). The pH can be adjusted with a buffer.
- **Flow Rate:** 0.7 mL/min
- **Detection Wavelength:** 267 nm
- **Injection Volume:** 20 μL
- **Column Temperature:** Ambient
- **Run Time:** Approximately 10 minutes (**Fosinopril Sodium** RT ~4.5 min)

- **Sample Preparation**

- **Standard Solution:** Accurately weigh and dissolve **Fosinopril Sodium** in the mobile phase or a suitable solvent (e.g., methanol) to obtain a concentration range of 10-50 $\mu\text{g/mL}$.

- **Validation Parameters**

- **Linearity:** Prepare and inject standards across the 10-50 $\mu\text{g/mL}$ range. The correlation coefficient (R^2) should be ≥ 0.999 .
- **Precision:** Perform six replicate injections of a standard solution. The %RSD for peak area should be $< 2.0\%$.
- **Accuracy:** Conduct a recovery study by spiking a known amount of standard into the sample. Recovery should be close to 100%.
- **Specificity:** The method should demonstrate resolution of the **Fosinopril Sodium** peak from any known impurities or degradation products.

Protocol 2: LC-MS Method for Degradation Product Characterization [3] [4]

This method is used for identifying and monitoring impurities and degradation products formed under stress conditions.

- **Chromatographic Conditions**

- **Column:** C18 Column (e.g., 150 mm x 4.6 mm, 5 μ m)
- **Mobile Phase:** A gradient or isocratic mixture of **Methanol** and a **volatile buffer** (e.g., 10 mM Ammonium Acetate or Ammonium Formate).
- **Flow Rate:** 0.5 - 1.0 mL/min (may require splitting before MS inlet)
- **Detection:** Mass Spectrometry with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.
- **MS Settings:** Optimized using neural networks; typically involves full scans and MSⁿ fragmentation for structural elucidation.

- **Sample Preparation: Forced Degradation Studies**

- **Acidic Hydrolysis:** Expose drug solution to 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a period.
- **Basic Hydrolysis:** Expose drug solution to 0.1 M NaOH at room temperature. **Fosinopril sodium** is highly susceptible to base hydrolysis, leading to the formation of Fosinoprilat [4].
- **Oxidative Degradation:** Treat drug solution with 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
- **Photolytic Degradation:** Expose the solid drug and/or solution to UV and visible light as per ICH options.
- **Thermal Degradation:** Heat the solid drug at 105°C for a defined period.
- After stress, neutralize the solutions, dilute with mobile phase, and inject.

Stability Assessment Workflow

The following diagram illustrates the logical workflow for developing and applying a stability-indicating method for **Fosinopril Sodium**, from stress testing to analyte characterization.

Diagram Title: Workflow for Stability-Indicating Method Development

Key Application Notes

- **Method Selection:** For quantitative analysis of the pure drug, the validated RP-HPLC method is robust [1]. For comprehensive impurity profiling and identification of unknown degradants, LC-MS is indispensable [3] [4].
- **Primary Degradant:** The main hydrolytic degradation product is **Fosinoprilat**, the active diacid metabolite. It is primarily formed under basic stress conditions [5] [4].
- **Analytical Challenges:** Fosinoprilat and other degradants may lack strong chromophores, making UV detection less sensitive. Mass spectrometry is often required for their specific detection and characterization [3] [4].
- **Method Optimization:** Advanced tools like **Experimental Design (CDD)** and **Artificial Neural Networks (ANN)** can be effectively used to optimize LC-MS conditions for the best separation and sensitivity [3].

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